molecular formula C12H16O2 B067852 cis-3-Benzyloxymethylcyclobutanol CAS No. 172324-65-1

cis-3-Benzyloxymethylcyclobutanol

Cat. No.: B067852
CAS No.: 172324-65-1
M. Wt: 192.25 g/mol
InChI Key: KVQOEODTOJCIPA-UHFFFAOYSA-N
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Description

cis-3-Benzyloxymethylcyclobutanol is an organic compound with the molecular formula C({12})H({16})O(_{2}) It is a cyclobutanol derivative where a benzyloxymethyl group is attached to the third carbon of the cyclobutane ring

Scientific Research Applications

cis-3-Benzyloxymethylcyclobutanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in synthetic organic chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Safety and Hazards

While specific safety data for cis-3-Benzyloxymethylcyclobutanol is not available, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing. Personal protective equipment should be worn, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Benzyloxymethylcyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzyloxymethyl-substituted alkene with a suitable cyclizing agent. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired cis-isomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Substitution reactions can occur at the benzyloxymethyl group, where nucleophiles replace the benzyloxy group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid.

    Reduction: LiAlH(_4) in dry ether, NaBH(_4) in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutanol derivatives.

Mechanism of Action

The mechanism of action of cis-3-Benzyloxymethylcyclobutanol involves its interaction with specific molecular targets and pathways. The benzyloxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with enzymes or receptors. The cyclobutanol ring provides a rigid framework that can affect the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

cis-3-Benzyloxymethylcyclobutanol can be compared with other cyclobutanol derivatives and benzyloxymethyl-substituted compounds:

    Similar Compounds:

Uniqueness: The cis-configuration of the benzyloxymethyl group in this compound imparts unique stereochemical properties that can influence its reactivity and interaction with other molecules. This makes it distinct from its trans-isomer and other similar compounds, providing specific advantages in certain synthetic and biological applications.

Properties

IUPAC Name

3-(phenylmethoxymethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQOEODTOJCIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197167-53-6
Record name 3-[(benzyloxy)methyl]cyclobutan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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